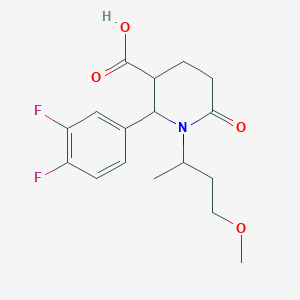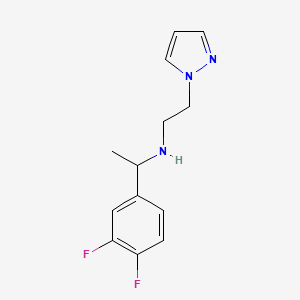![molecular formula C10H14F2IN3 B7572594 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which is involved in the production of nitric oxide (NO) in the central nervous system (CNS). This compound has been found to have a number of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management.
Mécanisme D'action
The primary mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is the inhibition of this compound, which is responsible for the production of NO in the CNS. By inhibiting this enzyme, the compound reduces the levels of NO, which has been implicated in a number of pathological conditions. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress and inflammation in the CNS, which are associated with neurodegenerative diseases. Additionally, the compound has been found to improve cognitive function and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its potency and selectivity for this compound. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. However, one limitation of the compound is its potential toxicity, particularly at higher doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals.
Orientations Futures
There are a number of potential future directions for research on 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide. One area of interest is its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its potential side effects. Finally, the development of more potent and selective inhibitors of this compound may lead to the discovery of new therapeutic agents for a variety of conditions.
Méthodes De Synthèse
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,4-difluorobenzyl chloride with 2,3-dimethylguanidine in the presence of a base, followed by the addition of hydroiodic acid. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in a number of areas. It has been found to be particularly effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the management of pain.
Propriétés
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3.HI/c1-13-10(14-2)15-6-7-3-4-8(11)5-9(7)12;/h3-5H,6H2,1-2H3,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOUNVPOLOTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=C(C=C(C=C1)F)F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)


![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)